(25R)-26-hydroxycholest-4-en-3-one (25R)-26-hydroxycholest-4-en-3-one 27-hydroxy Cholestenone is an oxysterol. Levels of 27-hydroxy cholestenone are increased in Cyp46a-/- mouse brain. 27-hydroxy Cholestenone has been used as an intermediate in the synthesis of dafachronic acid ligands for the DAF-12 nuclear hormone receptor.
Cholestenone differs from cholesterol by having a keto group in the place of 3-hydroxyl group. It is a poorly catabolized metabolite. 27-hydroxy cholestenone is synthesized from cholesterol and this oxidation step is catabolized by the enzyme cholesterol oxidase.
(25R)-26-hydroxycholest-4-en-3-one is a 26-hydroxycholest-4-en-3-one in which the 25-position has R-configuration.
Brand Name: Vulcanchem
CAS No.: 56792-59-7
VCID: VC0045067
InChI: InChI=1S/C27H44O2/c1-18(17-28)6-5-7-19(2)23-10-11-24-22-9-8-20-16-21(29)12-14-26(20,3)25(22)13-15-27(23,24)4/h16,18-19,22-25,28H,5-15,17H2,1-4H3/t18-,19-,22+,23-,24+,25+,26+,27-/m1/s1
SMILES: CC(CCCC(C)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)CO
Molecular Formula: C₂₇H₄₄O₂
Molecular Weight: 400.64

(25R)-26-hydroxycholest-4-en-3-one

CAS No.: 56792-59-7

Cat. No.: VC0045067

Molecular Formula: C₂₇H₄₄O₂

Molecular Weight: 400.64

* For research use only. Not for human or veterinary use.

(25R)-26-hydroxycholest-4-en-3-one - 56792-59-7

Specification

Description 27-hydroxy Cholestenone is an oxysterol. Levels of 27-hydroxy cholestenone are increased in Cyp46a-/- mouse brain. 27-hydroxy Cholestenone has been used as an intermediate in the synthesis of dafachronic acid ligands for the DAF-12 nuclear hormone receptor.
Cholestenone differs from cholesterol by having a keto group in the place of 3-hydroxyl group. It is a poorly catabolized metabolite. 27-hydroxy cholestenone is synthesized from cholesterol and this oxidation step is catabolized by the enzyme cholesterol oxidase.
(25R)-26-hydroxycholest-4-en-3-one is a 26-hydroxycholest-4-en-3-one in which the 25-position has R-configuration.
CAS No. 56792-59-7
Molecular Formula C₂₇H₄₄O₂
Molecular Weight 400.64
IUPAC Name (8S,9S,10R,13R,14S,17R)-17-[(2R,6R)-7-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one
Standard InChI InChI=1S/C27H44O2/c1-18(17-28)6-5-7-19(2)23-10-11-24-22-9-8-20-16-21(29)12-14-26(20,3)25(22)13-15-27(23,24)4/h16,18-19,22-25,28H,5-15,17H2,1-4H3/t18-,19-,22+,23-,24+,25+,26+,27-/m1/s1
SMILES CC(CCCC(C)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)CO

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